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Introduction
Perfluorotributylamine (PFTBA), also known by trade names such as FC-43, is a

perfluorinated tertiary amine with the chemical formula N(C₄F₉)₃. It is a colorless, odorless, and

dense liquid, notable for its exceptional chemical inertness and thermal stability. These

properties stem from the substitution of all hydrogen atoms in tributylamine with fluorine atoms,

creating strong carbon-fluorine bonds that shield the molecule from chemical attack.

The high degree of fluorination drastically reduces the basicity of the central nitrogen atom due

to the powerful electron-withdrawing effects of the surrounding perfluoroalkyl chains.[1][2]

PFTBA's unique combination of properties—including high gas solubility, low toxicity, and a

well-defined mass fragmentation pattern—has led to its widespread use in specialized

applications, most notably as a universal calibrant for mass spectrometry. It has also been

utilized in electronic cooling systems (as a Fluorinert™ liquid) and as a component in artificial

blood substitutes (like Fluosol) due to its capacity to dissolve large volumes of oxygen and

carbon dioxide.[1][2] This guide provides a comprehensive overview of its chemical and

physical properties, experimental protocols related to its primary applications, and its

spectroscopic profile.
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Perfluorotributylamine is characterized by its high molecular weight, density, and boiling

point, alongside its non-flammable nature. The quantitative physical and chemical properties

are summarized below.

Property Value Reference(s)

Molecular Formula C₁₂F₂₇N [1][3]

Molar Mass 671.09 g/mol [1][3]

Appearance Clear, colorless liquid [1]

Density 1.883 - 1.884 g/mL at 25 °C [1][4]

Melting Point -50 °C to -52 °C [1][4]

Boiling Point 178 °C [1][4]

Vapor Pressure 1.3 mmHg at 25 °C [4]

Vapor Density 23.3 (vs. air) [4]

Refractive Index 1.291 - 1.300 at 20-25 °C [3][4]

Flash Point None [4]

Heat of Vaporization 60.4 kJ/mol [3]

Reactivity and Stability
PFTBA is renowned for its chemical inertness. It is a stable compound that is resistant to most

chemical agents, including strong acids, bases, and oxidizing agents.[5]

Chemical Stability: The molecule's stability is attributed to the strength of the C-F bonds and

the steric hindrance provided by the bulky perfluorobutyl groups, which protect the central

nitrogen atom.

Incompatibilities: Despite its general inertness, PFTBA is incompatible with powdered metals

and alkali metals.[6]

Decomposition: Thermal decomposition occurs at very high temperatures, though specific

decomposition products are not extensively detailed in general literature.
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Basicity: The extensive fluorination significantly diminishes the basicity of the nitrogen atom,

making it a very weak base.[1]

Solubility Profile
PFTBA is a fluorous compound, exhibiting solubility characteristics typical of this class. It is

immiscible with water and many polar organic solvents but shows miscibility with several non-

polar organic solvents and other perfluorinated liquids.

Solvent Solubility Reference(s)

Water Insoluble [1][7]

Methanol Insoluble / Slightly Soluble [4][7]

Isopropyl Alcohol Insoluble [6][7]

Acetone 0.9 g / 100 mL (Insoluble) [6][7]

Benzene 0.3 g / 100 mL (Insoluble) [6][7]

Toluene 0.4 g / 100 mL (Insoluble) [6][7]

Chloroform 1.2 g / 100 mL (Miscible) [6][7]

Carbon Tetrachloride 2.4 g / 100 mL (Miscible) [6][7]

Cyclohexane 1.8 g / 100 mL (Miscible) [6][7]

Ethyl Ether 4.9 g / 100 mL (Miscible) [6][7]

Ethyl Acetate 2.2 g / 100 mL (Miscible) [6][7]

Heptane 6.4 g / 100 mL (Miscible) [6][7]

Petroleum Ether 33.2 g / 100 mL (Miscible) [6][7]

Note: Some sources report conflicting miscibility data (e.g., for acetone, benzene). The

quantitative data from reference[7] suggests low solubility, while reference[6] lists them as

immiscible.

Spectroscopic Profile
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Mass Spectrometry
PFTBA is the most common tuning and calibration standard for mass spectrometers,

particularly for instruments using electron ionization (EI).[4][8] Its utility arises from its

predictable fragmentation pattern, which produces a series of well-spaced ions across a wide

mass range (up to m/z > 600).[9] This allows for the accurate calibration of the mass axis and

optimization of ion source and analyzer parameters.[8]

The key fragment ions used for tuning typically include those with mass-to-charge ratios (m/z)

of 69 (CF₃⁺), 131 (C₃F₅⁺), 219 (C₄F₉⁺), 414 (C₉F₁₆N⁺), and 502 (C₉F₂₀N⁺).[1][8] The

fragmentation process involves the loss of various perfluoroalkyl radicals and neutral fragments

from the molecular ion.
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Caption: Simplified fragmentation pathway of PFTBA in Electron Ionization Mass Spectrometry.

Infrared (IR) Spectroscopy
The IR spectrum of PFTBA is dominated by very strong absorbances associated with C-F bond

stretching. The key spectral features include:

1365-1120 cm⁻¹: A very strong, broad absorption band corresponding to various C-F

stretching modes (e.g., -CF₃, -CF₂-).[7]

1250-1020 cm⁻¹: Strong absorption from C-N stretching vibrations.[7]

These intense bands are characteristic of perfluorinated compounds. The NIST Chemistry

WebBook provides reference spectra for PFTBA in the gas phase.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy, particularly ¹⁹F and ¹³C NMR, is used for the structural elucidation and

analysis of PFTBA.

¹⁹F NMR: The spectrum displays distinct resonances for the different CF₂ and CF₃ groups in

the butyl chains, providing detailed structural information. The chemical shifts are typically

reported relative to CFCl₃. Unequivocal assignment of these resonances can be achieved

using 2D NMR techniques like ¹⁹F,¹³C HMQC and HMBC.

¹³C NMR: Due to the presence of fluorine, the ¹³C spectrum shows complex splitting

patterns. Fluorine-decoupled ¹³C NMR simplifies the spectrum, allowing for easier

assignment of the carbon signals.

Experimental Protocols & Workflows
Protocol: GC-MS System Tuning and Calibration
PFTBA is used to tune the mass spectrometer to ensure mass accuracy, resolution, and

optimal ion abundance across the desired mass range. The procedure is typically automated

by the instrument's control software.

Methodology:

Introduction of PFTBA: A vial containing PFTBA is connected to a dedicated calibration valve

on the MS ion source. A stable flow of PFTBA vapor is introduced directly into the ion source,

bypassing the gas chromatograph.[11]

Ionization: PFTBA molecules are ionized in the source, typically using a standard 70 eV

electron ionization energy.

Parameter Optimization (Autotune): The instrument's software acquires a mass spectrum of

the PFTBA fragments. It then iteratively adjusts the voltages on the ion source lenses (e.g.,

repeller, ion focus), quadrupole DC/RF potentials, and detector voltage.[12]

Mass Axis Calibration: The software identifies the known PFTBA fragment ions (e.g., 69,

131, 219, 502) and calibrates the mass axis to ensure their m/z values are reported

accurately, typically within ±0.1 Da for a quadrupole system.[8]
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Report Generation: A tune report is generated, which documents the final settings, ion

abundances, peak widths, and isotopic ratios. This report serves as a record of the

instrument's performance and should be checked to ensure it meets predefined criteria

before sample analysis.[12]
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Caption: General workflow for tuning a mass spectrometer using PFTBA.
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Protocol: Synthesis via Electrochemical Fluorination
The primary industrial method for producing PFTBA is the Simons process, which involves the

electrochemical fluorination (ECF) of tributylamine.[2][13]

Methodology:

Electrolyte Preparation: Anhydrous hydrogen fluoride (HF) serves as both the solvent and

the fluorine source. Tributylamine (N(C₄H₉)₃) is dissolved in the liquid HF to create an

electrically conductive solution.[1]

Electrolysis: A direct current is passed through the solution. The cell typically uses a nickel

anode and a steel or nickel cathode, with a potential of 5-6 V.[13]

Fluorination Reaction: At the anode, a complex fluorination process occurs where the

hydrogen atoms on the tributylamine molecule are progressively replaced by fluorine atoms.

The overall reaction is: N(C₄H₉)₃ + 27 HF → N(C₄F₉)₃ + 27 H₂[2]

Product Separation: As the reaction proceeds, the dense, immiscible PFTBA product sinks to

the bottom of the electrolytic cell and can be drained off.[14] Hydrogen gas is evolved at the

cathode.

Purification: The crude PFTBA is then purified, typically through washing with water and/or

alkaline solutions to remove residual HF, followed by fractional distillation to separate it from

partially fluorinated byproducts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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